molecular formula C34H51NO B010395 Benzamide, N-[(3beta)-cholest-5-en-3-yl]- CAS No. 19595-23-4

Benzamide, N-[(3beta)-cholest-5-en-3-yl]-

Cat. No. B010395
CAS RN: 19595-23-4
M. Wt: 489.8 g/mol
InChI Key: SIRXRNBKOSZLRS-LLHZKFLPSA-N
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Description

Benzamide, N-[(3beta)-cholest-5-en-3-yl]- is a compound that has been widely studied in scientific research due to its potential applications in various areas.

Scientific Research Applications

Benzamide, N-[(3beta)-cholest-5-en-3-yl]- has been studied for its potential applications in various areas of scientific research. One of the significant areas of research is in drug delivery systems. The compound has been shown to improve the solubility and stability of drugs, making them more effective in treating various diseases. Additionally, it has been studied for its anticancer and antitumor properties.

Mechanism Of Action

The mechanism of action of Benzamide, N-[(3beta)-cholest-5-en-3-yl]- is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and receptors involved in cell growth and proliferation. This activity makes it a potential candidate for the development of anticancer drugs.

Biochemical And Physiological Effects

Benzamide, N-[(3beta)-cholest-5-en-3-yl]- has been shown to have various biochemical and physiological effects. It has been shown to improve the solubility and stability of drugs, making them more effective in treating various diseases. Additionally, it has been studied for its anticancer and antitumor properties. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using Benzamide, N-[(3beta)-cholest-5-en-3-yl]- in lab experiments is its ability to improve the solubility and stability of drugs. This makes it easier to study the effects of drugs on various diseases. Additionally, it has been shown to have various biological activities, making it a potential candidate for the development of new drugs.
However, one of the limitations of using Benzamide, N-[(3beta)-cholest-5-en-3-yl]- in lab experiments is its high cost of synthesis. Additionally, its mechanism of action is not fully understood, making it difficult to study its effects on various diseases.

Future Directions

There are several future directions for the study of Benzamide, N-[(3beta)-cholest-5-en-3-yl]-. One of the significant areas of research is in the development of new drug delivery systems. Additionally, it has been shown to have potential applications in the treatment of various diseases, including cancer and inflammation. Therefore, further studies are needed to understand its mechanism of action and its effects on various diseases.
Conclusion
In conclusion, Benzamide, N-[(3beta)-cholest-5-en-3-yl]- is a compound that has been widely studied in scientific research due to its potential applications in various areas. Its ability to improve the solubility and stability of drugs makes it a potential candidate for the development of new drugs. Additionally, it has been shown to have various biological activities, including anticancer and anti-inflammatory properties. Further studies are needed to understand its mechanism of action and its effects on various diseases.

Synthesis Methods

The synthesis of Benzamide, N-[(3beta)-cholest-5-en-3-yl]- involves the reaction of cholesteryl chloroformate with benzamide in the presence of a base such as triethylamine. This reaction leads to the formation of the desired compound as a white solid with a melting point of 150-152°C.

properties

CAS RN

19595-23-4

Product Name

Benzamide, N-[(3beta)-cholest-5-en-3-yl]-

Molecular Formula

C34H51NO

Molecular Weight

489.8 g/mol

IUPAC Name

N-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]benzamide

InChI

InChI=1S/C34H51NO/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(35-32(36)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-14,23-24,27-31H,9-11,15-22H2,1-5H3,(H,35,36)/t24-,27+,28+,29-,30+,31+,33+,34-/m1/s1

InChI Key

SIRXRNBKOSZLRS-LLHZKFLPSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)NC(=O)C5=CC=CC=C5)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC(=O)C5=CC=CC=C5)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC(=O)C5=CC=CC=C5)C)C

synonyms

N-(Cholest-5-en-3β-yl)benzamide

Origin of Product

United States

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